molecular formula C11H6BrF3 B14763731 2-Bromo-7-(trifluoromethyl)naphthalene

2-Bromo-7-(trifluoromethyl)naphthalene

Cat. No.: B14763731
M. Wt: 275.06 g/mol
InChI Key: QFIKEQGSVOITBU-UHFFFAOYSA-N
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Description

2-Bromo-7-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3 It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 2 and 7 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-7-(trifluoromethyl)naphthalene involves the bromination of 7-(trifluoromethyl)naphthalene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under appropriate conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products.

    Oxidation and Reduction Reactions: Naphthoquinones and dihydronaphthalenes are formed, respectively.

Scientific Research Applications

2-Bromo-7-(trifluoromethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.

    Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(trifluoromethyl)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)naphthalene
  • 2-Bromo-8-(trifluoromethyl)naphthalene
  • 2-Chloro-7-(trifluoromethyl)naphthalene

Uniqueness

2-Bromo-7-(trifluoromethyl)naphthalene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic applications.

Properties

Molecular Formula

C11H6BrF3

Molecular Weight

275.06 g/mol

IUPAC Name

2-bromo-7-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6BrF3/c12-10-4-2-7-1-3-9(11(13,14)15)5-8(7)6-10/h1-6H

InChI Key

QFIKEQGSVOITBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)C(F)(F)F

Origin of Product

United States

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